An In-Depth Technical Guide to 1-(4-Hydroxyindolin-1-YL)ethanone (CAS: 192061-82-8)
An In-Depth Technical Guide to 1-(4-Hydroxyindolin-1-YL)ethanone (CAS: 192061-82-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 1-(4-Hydroxyindolin-1-YL)ethanone is limited. This guide provides a comprehensive overview based on available data for this compound and structurally related molecules. Certain sections, such as experimental protocols and potential biological activities, are presented as informed hypotheses to guide future research.
Executive Summary
1-(4-Hydroxyindolin-1-YL)ethanone is a heterocyclic organic compound with a molecular formula of C10H11NO2. Its structure, featuring an indoline scaffold, is a common motif in biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. The indoline core is a "privileged" structure known to interact with a variety of biological targets. This document collates the known physicochemical properties of 1-(4-Hydroxyindolin-1-YL)ethanone and provides hypothesized experimental protocols and potential biological activities based on the analysis of related compounds.
Physicochemical Properties
The known and estimated physicochemical properties of 1-(4-Hydroxyindolin-1-YL)ethanone are summarized below. These properties are crucial for its handling, formulation, and application in research settings.
| Property | Value | Source |
| CAS Number | 192061-82-8 | Public Record |
| Molecular Formula | C10H11NO2 | chemBlink[1] |
| Molecular Weight | 177.20 g/mol | chemBlink[1] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Density | 1.272 g/cm³ | chemBlink[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane | Inferred from structure |
| Storage | Sealed in dry, 2-8°C | BLDpharm[2] |
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for 1-(4-Hydroxyindolin-1-YL)ethanone is not publicly available, a plausible synthetic route can be hypothesized based on established organic chemistry reactions and literature on related indoline derivatives.
Hypothesized Synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone
A potential two-step synthesis could involve the acetylation of 4-hydroxyindoline.
Step 1: Synthesis of 4-Hydroxyindoline
The synthesis of the precursor, 4-hydroxyindoline, can be adapted from patented methods for similar structures, such as the synthesis of 4-hydroxy-1-indanone[3]. A common route involves the cyclization of a suitable precursor.
Step 2: Acetylation of 4-Hydroxyindoline
The final step would involve the N-acetylation of 4-hydroxyindoline.
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Reaction: 4-hydroxyindoline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
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Reagents: A base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger. Acetic anhydride or acetyl chloride is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Hydroxyindolin-1-YL)ethanone.
Proposed Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of 1-(4-Hydroxyindolin-1-YL)ethanone.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-(4-Hydroxyindolin-1-YL)ethanone have not been reported. However, the indoline and indole scaffolds are present in numerous compounds with significant pharmacological properties. This suggests that 1-(4-Hydroxyindolin-1-YL)ethanone could be a valuable starting point for the development of new therapeutic agents.
Inferred Areas of Interest
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Anti-inflammatory Activity: Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain[4]. Indoline derivatives have also been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key targets in inflammatory pathways[5].
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Anticancer Activity: The CREB-binding protein (CBP) and its homolog EP300 are epigenetic regulators that have emerged as targets for cancer therapy. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains, showing efficacy in prostate cancer cell lines[3]. Furthermore, various indanone derivatives have demonstrated a wide range of biological activities, including anticancer properties[6][7].
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Antimicrobial Activity: Indole and quinazolinone-containing hybrids have shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[8][9].
Given these precedents, 1-(4-Hydroxyindolin-1-YL)ethanone warrants investigation for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
General Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like 1-(4-Hydroxyindolin-1-YL)ethanone.
Safety and Handling
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Measures:
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Handle in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
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Researchers should consult the available SDS for related compounds and handle 1-(4-Hydroxyindolin-1-YL)ethanone with the appropriate caution for a novel chemical of unknown toxicity.
Conclusion and Future Directions
1-(4-Hydroxyindolin-1-YL)ethanone represents a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is scarce, its structural similarity to known bioactive molecules suggests that it could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases.
Future research should focus on:
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Developing and validating a robust synthetic protocol.
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Conducting full spectroscopic characterization (NMR, IR, MS) to confirm its structure.
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Performing in vitro screening against a panel of relevant biological targets to identify potential therapeutic applications.
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Evaluating its drug-like properties through computational and experimental methods.
This technical guide provides a foundational understanding of 1-(4-Hydroxyindolin-1-YL)ethanone, intended to stimulate and guide further research into this promising compound.
References
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SDS of 1-(2,3-Dihydro-4-hydroxy-1H-indol-1-yl)ethanone, Safety Data Sheets, CAS 192061-82-8 - chemBlink [ww.chemblink.com]
- 11. echemi.com [echemi.com]
